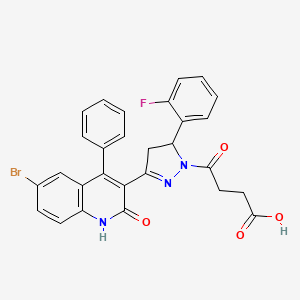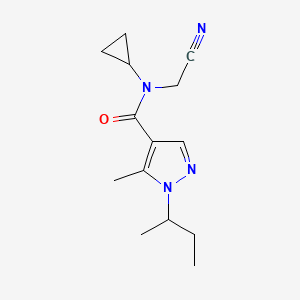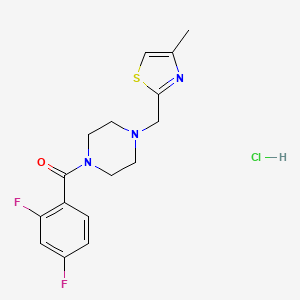
(2,4-Difluorophenyl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of a Mannich reaction . This reaction is commonly used to incorporate piperazine, a structural motif found in many biologically active compounds, into the molecule . The product is typically purified by crystallization and characterized by 1H NMR, 13C NMR, IR, and HRMS spectra .Molecular Structure Analysis
The molecular structure of similar compounds is typically assigned by HRMS, IR, 1H, and 13C NMR experiments . The 1H spectrum shows characteristic signals for the protons of piperazine, the methoxy group, the CH2 group, and aromatic protons .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often involve a Mannich reaction . This reaction is used to incorporate a piperazine ring into the molecule . The product is then purified by crystallization .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds are typically characterized by 1H NMR, 13C NMR, IR, and HRMS spectra . The 1H spectrum shows characteristic signals for the protons of piperazine, the methoxy group, the CH2 group, and aromatic protons .Applications De Recherche Scientifique
Synthesis and Chemical Analysis
- Research has focused on the synthesis of related compounds, exploring their preparation methods and structural analysis. For instance, Zheng Rui (2010) detailed the synthesis process starting from piperidine-4-carboxylic acid and ethyl carbonochloridate, achieving a reasonable overall yield of 62.4%. The structural identities of intermediates and the target compound were confirmed using NMR techniques (Zheng Rui, 2010).
Antimicrobial Activity
- A series of new 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives were synthesized and evaluated for their in vitro antibacterial and antifungal activities. Compounds exhibited notable antimicrobial activity against tested pathogenic bacterial and fungal strains, suggesting potential for further research into their applications as antimicrobial agents (L. Mallesha, K. Mohana, 2014).
Material Science and Structural Studies
- The compound and its derivatives have been studied for their thermal, optical, etching, and structural properties, including theoretical calculations. For example, Karthik et al. (2021) synthesized a compound by substituting reaction and characterized it through various spectroscopic techniques. The study revealed detailed insights into the compound's stability and interaction energies, providing a foundation for potential applications in material science (C. S. Karthik et al., 2021).
Pharmacological Properties
- Some research has focused on the pharmacological properties of related compounds, investigating their potential as therapeutic agents. For instance, studies have examined their anticancer and antituberculosis activities, with certain derivatives showing significant activity against specific cell lines and pathogens. This highlights the compound's relevance in drug discovery and development for addressing critical health issues (S. Mallikarjuna, Basawaraj Padmashali, C. Sandeep, 2014).
Mécanisme D'action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to interact with a variety of biological targets such as matrix metallo-proteinases, kinases, and anti-apoptotic bcl2 family proteins . These targets play crucial roles in cellular processes like cell growth, apoptosis, and signal transduction.
Mode of Action
Thiazole derivatives are known to inhibit matrix metallo-proteinases, kinases, and anti-apoptotic bcl2 family proteins . This inhibition can lead to changes in cellular processes, potentially leading to the death of cancer cells or the inhibition of their growth.
Biochemical Pathways
The downstream effects of these interactions could include the inhibition of cancer cell proliferation and the induction of apoptosis .
Pharmacokinetics
Thiazole derivatives are generally known for their good bioavailability . They are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the compound’s absorption and distribution in the body.
Result of Action
Thiazole derivatives have been reported to show growth inhibition activity against certain cancer cell lines . This suggests that the compound may have potential anticancer activity.
Propriétés
IUPAC Name |
(2,4-difluorophenyl)-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N3OS.ClH/c1-11-10-23-15(19-11)9-20-4-6-21(7-5-20)16(22)13-3-2-12(17)8-14(13)18;/h2-3,8,10H,4-7,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWPUVQBWUXMAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CN2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClF2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
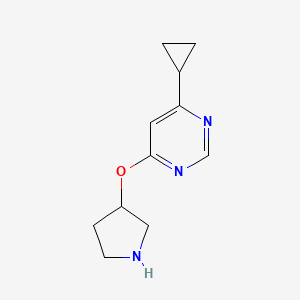
![3-tert-butyl-N-methoxy-1H,4H-indeno[1,2-c]pyrazol-4-imine](/img/structure/B2991187.png)
![8-(2-Chloro-4-fluorobenzoyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2991188.png)
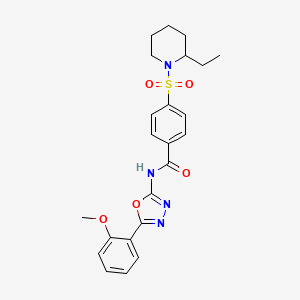
![(4-Methoxy-[1,4'-bipiperidin]-1'-yl)(quinoxalin-2-yl)methanone](/img/structure/B2991194.png)

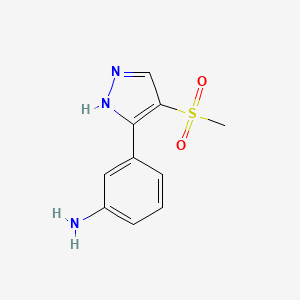


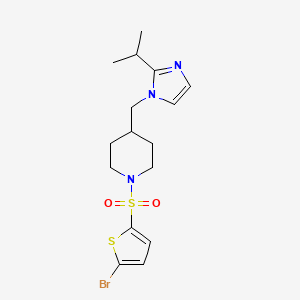
![4-((1-(benzo[b]thiophene-2-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2991202.png)

